5-Fluoro-2-iodo-4-methoxyphenylacetic acid

Catalog No.
S13958251
CAS No.
M.F
C9H8FIO3
M. Wt
310.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-iodo-4-methoxyphenylacetic acid

Product Name

5-Fluoro-2-iodo-4-methoxyphenylacetic acid

IUPAC Name

2-(5-fluoro-2-iodo-4-methoxyphenyl)acetic acid

Molecular Formula

C9H8FIO3

Molecular Weight

310.06 g/mol

InChI

InChI=1S/C9H8FIO3/c1-14-8-4-7(11)5(2-6(8)10)3-9(12)13/h2,4H,3H2,1H3,(H,12,13)

InChI Key

ITQFJZRWDPAMPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)I)CC(=O)O)F

5-Fluoro-2-iodo-4-methoxyphenylacetic acid is an organic compound characterized by the presence of a fluorine atom, an iodine atom, and a methoxy group on a phenylacetic acid backbone. Its molecular formula is C10H10FIO3, and it features a unique combination of halogen substituents that may influence its chemical properties and biological activity. The compound can be represented structurally as follows:

This structure indicates that the compound contains a carboxylic acid functional group (–COOH), which is crucial for its reactivity and potential biological interactions.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The iodine atom can undergo nucleophilic substitution reactions, making the compound a potential precursor for further functionalization.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for additional substitutions at the ortho or para positions relative to the methoxy group.

The synthesis of 5-Fluoro-2-iodo-4-methoxyphenylacetic acid can be achieved through several methods:

  • Halogenation Reactions: Starting with 4-methoxyphenylacetic acid, halogenation can be performed using fluorinating agents for fluorine incorporation and iodinating agents for iodine incorporation.
  • Boron Chemistry: Utilizing boronic acids in cross-coupling reactions (e.g., Suzuki coupling) can facilitate the introduction of halogens onto the aromatic ring.
  • Functional Group Transformations: Existing functional groups on the aromatic ring can be modified through various organic transformations to yield the desired halogenated product.

5-Fluoro-2-iodo-4-methoxyphenylacetic acid may have several applications:

  • Pharmaceutical Development: Due to its potential biological activity, it may serve as a lead compound in drug discovery targeting metabolic disorders or inflammatory diseases.
  • Chemical Research: As a versatile building block, it can be used in synthetic organic chemistry for further derivatization or as an intermediate in complex molecule synthesis.

Interaction studies of 5-Fluoro-2-iodo-4-methoxyphenylacetic acid would typically involve evaluating its binding affinity to specific biological targets. Such studies could include:

  • Receptor Binding Assays: Investigating the compound's affinity for receptors related to fatty acid metabolism or inflammatory responses.
  • In Vitro Studies: Assessing cellular responses upon treatment with the compound to elucidate its mechanism of action.

Several compounds share structural similarities with 5-Fluoro-2-iodo-4-methoxyphenylacetic acid. Notable examples include:

Compound NameStructureKey Features
2-Fluoro-4-iodo-5-methoxypyridineC6H5FINOContains pyridine instead of phenyl ring
4-Iodo-3-fluorophenylacetic acidC9H8FIO2Lacks methoxy group but retains halogens
3-Fluoro-5-bromoanilineC6H5BrFNAniline derivative with different halogens

Uniqueness: The unique combination of both fluorine and iodine on a methoxy-substituted phenylacetic core distinguishes 5-Fluoro-2-iodo-4-methoxyphenylacetic acid from other similar compounds. This specific arrangement may impart distinct chemical reactivity and biological properties that are not present in other analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

309.95022 g/mol

Monoisotopic Mass

309.95022 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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